molecular formula C16H17ClFN3O3 B2801882 N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide CAS No. 1798530-22-9

N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide

Cat. No.: B2801882
CAS No.: 1798530-22-9
M. Wt: 353.78
InChI Key: TWRFDXGIOVLRQF-UHFFFAOYSA-N
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Description

N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide is a synthetic small molecule provided for research purposes. Its core structure, which features a 3-chloro-4-fluorophenyl group and a 1-methyl-1H-pyrrol-2-yl moiety connected by an ethanediamide linker, suggests potential for interaction with various biological targets. Similar compounds containing fluorophenyl and heterocyclic groups, such as pyrroles and pyrazoles, are frequently investigated in medicinal chemistry for their activity against kinases and other enzymes . The specific mechanism of action, primary research applications, and binding affinity for this compound are yet to be fully characterized and represent an active area of investigation. Researchers are exploring its potential utility as a biochemical tool or as a starting point for the development of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3/c1-21-8-2-3-13(21)14(22)6-7-19-15(23)16(24)20-10-4-5-12(18)11(17)9-10/h2-5,8-9,14,22H,6-7H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRFDXGIOVLRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aromatic amine and subject it to a series of reactions including halogenation, amide formation, and hydroxylation. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the halogen atoms could introduce various functional groups.

Scientific Research Applications

N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Notable Features Reference
N'-(3-Chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide C₁₆H₁₇ClFN₃O₃ 3-Chloro-4-fluorophenyl; 3-hydroxypropyl-1-methylpyrrole Ethanediamide, hydroxyl, pyrrole Flexible backbone, moderate polarity
N'-(3-Fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide (BG16147) C₁₆H₁₇FN₂O₃S 3-Fluoro-4-methylphenyl; 3-hydroxypropyl-thiophene Ethanediamide, hydroxyl, thiophene Thiophene increases lipophilicity
N-(4-Chloro-3-fluorophenyl)-N'-{[(3R)-1-cyclopropylpyrrolidin-3-yl]methyl}ethanediamide C₁₆H₁₉ClFN₃O₂ 4-Chloro-3-fluorophenyl; cyclopropyl-pyrrolidine Ethanediamide, pyrrolidine Positional isomer; rigid pyrrolidine
N-(3-Chloro-4-fluorophenyl)-2-((3-(3-fluoropiperidin-1-yl)propyl)amino)-imidazo[4,5-b]pyridine-7-carboximidamide C₂₁H₂₂ClF₂N₇O 3-Chloro-4-fluorophenyl; fluoropiperidine-propyl Imidazo-pyridine, carboximidamide Rigid core; fluorinated side chain
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C₁₇H₁₄F₃NO₂ 3-Isopropoxyphenyl; trifluoromethylbenzamide Benzamide, trifluoromethyl High metabolic stability

Key Research Findings

Substituent Effects on Aromatic Rings: The 3-chloro-4-fluorophenyl group in the target compound provides a distinct electronic profile compared to positional isomers (e.g., 4-chloro-3-fluorophenyl in ). The chloro-fluoro substitution at adjacent positions may enhance dipole interactions with target proteins compared to non-adjacent analogs. In contrast, BG16147 (3-fluoro-4-methylphenyl) replaces chlorine with a methyl group, reducing electron-withdrawing effects but increasing steric bulk, which could alter binding specificity .

Cyclopropyl-pyrrolidine in introduces rigidity and lipophilicity, possibly enhancing membrane permeability but reducing solubility compared to the hydroxypropyl-pyrrole group in the target compound.

Backbone Flexibility vs. Rigidity :

  • The ethanediamide backbone provides conformational flexibility, allowing adaptation to diverse binding pockets. This contrasts with rigid cores like imidazo-pyridine in , which may limit bioavailability despite stronger target affinity.

Pharmacokinetic Considerations :

  • The hydroxypropyl group in the target compound likely improves aqueous solubility compared to fluoropiperidine () or trifluoromethyl () substituents, which prioritize lipophilicity and metabolic stability.

Q & A

Q. What are the optimal synthetic routes for N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide?

The synthesis involves multi-step organic reactions, including amide bond formation and hydroxyl group protection. Key steps include:

  • Coupling the 3-chloro-4-fluorophenyl moiety with the hydroxypropyl-pyrrole intermediate under anhydrous conditions.
  • Optimizing reaction parameters (e.g., temperature: 60–80°C, solvents: DMF or THF) to achieve >70% yield .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Reproducibility requires strict control of moisture and oxygen levels .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (e.g., expected [M+H]⁺ ~430–440 Da) .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

Q. What preliminary bioactivity assays are recommended for this compound?

Initial screening should focus on:

  • Enzyme inhibition assays: Target kinases (e.g., EGFR, VEGFR) due to structural similarity to known amide-based inhibitors .
  • Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Computational docking: Predict binding affinity to proteins using software like AutoDock Vina and PDB structures .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across structural analogs?

  • Compare molecular descriptors (e.g., logP, polar surface area) of analogs to identify trends in solubility or membrane permeability .
  • Perform molecular dynamics simulations to analyze stability of ligand-protein complexes. For example, fluorophenyl groups may enhance hydrophobic interactions compared to chlorophenyl derivatives .
  • Validate hypotheses using site-directed mutagenesis on predicted binding pockets .

Q. What strategies mitigate instability of the hydroxypropyl-pyrrole moiety during synthesis?

  • Protection/deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxyl group during reactive steps .
  • Inert conditions: Conduct reactions under nitrogen/argon to prevent oxidation .
  • Real-time monitoring: Employ FTIR or in-situ NMR to detect degradation byproducts .

Q. How do structural modifications (e.g., pyrrole substitution) affect biological activity?

  • Case study: Replacing 1-methylpyrrole with thiophene (as in N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxyethyl]ethanediamide) reduces kinase inhibition by 40%, likely due to altered π-π stacking .
  • Methodology: Synthesize analogs with furan, thiophene, or morpholine substituents and compare IC₅₀ values in dose-response assays .

Q. What experimental designs address discrepancies in cytotoxicity data between in vitro and in vivo models?

  • Pharmacokinetic profiling: Measure bioavailability and metabolic stability using liver microsomes .
  • Formulation optimization: Use PEGylation or liposomal encapsulation to improve solubility and reduce off-target effects .
  • Orthotopic xenograft models: Compare tumor suppression in murine models with in vitro IC₅₀ data to validate translational potential .

Comparative Analysis

Q. How does this compound compare to N'-(3-chloro-4-methylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide in terms of reactivity?

  • Electronic effects: The fluorophenyl group increases electron-withdrawing properties, enhancing electrophilic reactivity in SNAr reactions compared to methylphenyl analogs .
  • Bioactivity: Fluorine substitution improves metabolic stability, increasing plasma half-life by ~2× in preclinical models .

Data Reporting Guidelines

Q. What key parameters should be included in publications for reproducibility?

  • Synthesis: Detailed reagent ratios (e.g., 1.2 eq. of 3-chloro-4-fluoroaniline), reaction time (e.g., 12–16 hr), and purification Rf values .
  • Analytical data: Full NMR assignments (δ values, coupling constants), HPLC chromatograms, and MS fragmentation patterns .
  • Bioactivity: Dose-response curves with error margins and negative controls (e.g., DMSO vehicle) .

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